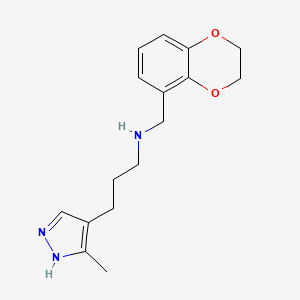![molecular formula C14H14ClNO3S B7576706 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide, also known as CHS-828, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been shown to possess anticancer, anti-inflammatory, and immunomodulatory properties.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. Inhibition of NAMPT leads to a decrease in NAD+ levels, which can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and physiological effects:
2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide has been shown to enhance the immune response by activating natural killer cells and increasing the production of interferon-gamma (IFN-γ).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. Additionally, 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects, which can be useful for studying the immune response and inflammatory diseases. However, one of the limitations of using 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research of 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop analogs of 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to investigate the potential toxicity of 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide and its analogs. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide in humans.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide involves the reaction of 4-hydroxybenzaldehyde with N-methyl-p-toluenesulfonamide in the presence of a Lewis acid catalyst. The resulting product is then chlorinated using thionyl chloride to yield 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide has been shown to have immunomodulatory effects by activating natural killer cells and enhancing the immune response.
Propriétés
IUPAC Name |
2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(10-11-6-8-12(17)9-7-11)20(18,19)14-5-3-2-4-13(14)15/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEZSGWRYYCXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)



![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)